Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-
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Overview
Description
Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C14H14OS It is a derivative of benzene, where a methyl group and a phenylsulfinylmethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- typically involves the reaction of benzyl chloride with phenylsulfinylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- involves its interaction with various molecular targets and pathways. The phenylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(phenylsulfonyl)-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfinyl group.
Benzene, 1-methyl-4-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylsulfinylmethyl group.
Uniqueness
Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinyl group can undergo specific oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
169332-19-8 |
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Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-(benzenesulfinylmethyl)-4-methylbenzene |
InChI |
InChI=1S/C14H14OS/c1-12-7-9-13(10-8-12)11-16(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
IZHBJNCNPTWSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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